Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an indolium core and a tetrachlorozincate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate typically involves multiple steps. The initial step often includes the preparation of the indolium core, followed by the introduction of the ethoxyethyl and ethylamino groups. The final step involves the formation of the tetrachlorozincate anion through a reaction with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the final product’s properties.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism by which Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another complex organic compound with similar applications in industry and research.
Bis(2-ethoxyethyl) phthalate: Known for its use as a plasticizer and in various industrial applications.
Uniqueness
What sets Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate apart is its unique combination of functional groups and its potential applications in both biological and industrial fields. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
85455-55-6 |
---|---|
Molekularformel |
C52H70Cl4N4O2Zn |
Molekulargewicht |
990.3 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C26H35N2O.4ClH.Zn/c2*1-7-28(17-18-29-8-2)22-15-13-21(20(3)19-22)14-16-25-26(4,5)23-11-9-10-12-24(23)27(25)6;;;;;/h2*9-16,19H,7-8,17-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
PNKCALRXYHCYSH-UHFFFAOYSA-J |
Isomerische SMILES |
CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.Cl[Zn-2](Cl)(Cl)Cl |
Kanonische SMILES |
CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.